{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of 1,2,4-oxadiazoles, closely related to the compound , involves various techniques. For instance, 5-(2-Thienyl)isoxazole-3-carbonitrile, a related compound, is synthesized through reactions involving hydroxylamine, showcasing a method to create such compounds (Potkin, Petkevich, & Kurman, 2011).
- Chemical Reactions : Another study demonstrates the facile synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles, emphasizing the chemical versatility and potential for structural modification of these compounds (Chennakrishnareddy, Debasis, Jayan, & Manjunatha, 2011).
Applications in Material Science
- Energetic Materials : A study on the synthesis of multicyclic oxadiazoles, including 1,2,4-oxadiazole derivatives, highlights their potential as energetic materials, indicating a possible application in material sciences (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).
Medicinal Chemistry and Pharmacology
- Anticancer Activity : The synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and their testing against various human cancer cell lines suggest potential applications in developing anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
- Diuretic Profile : Research on the synthesis of oxadiazol-3-amine derivatives, akin to the compound , has revealed their potential as diuretics, which could guide the development of new drugs (Watthey, Desai, Rutledge, & Dotson, 1980).
General Overview
- Oxadiazole Derivatives : A review paper on the synthesis and pharmacological activities of 1,2,4-oxadiazoles illustrates the wide range of medicinal applications, highlighting the versatility and potential of these compounds in various scientific fields (Aggarwal, Goyal, & Kaur, 2020).
Properties
IUPAC Name |
1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAOMLZKFJHMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.